(4-METHYLPIPERIDINO)[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Overview
Description
(4-METHYLPIPERIDINO)[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methyl group, an isoxazolo[5,4-b]pyridine core, and phenyl and thienyl groups, making it a multifaceted molecule with diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERIDINO)[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, which is then functionalized with phenyl and thienyl groups. The final step involves the introduction of the 4-methylpiperidino group through nucleophilic substitution or similar reactions. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPIPERIDINO)[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or isoxazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (4-METHYLPIPERIDINO)[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features could enable binding to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, warranting further investigation in preclinical and clinical studies.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-METHYLPIPERIDINO)[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects may be mediated through binding to active sites, altering protein conformation, or inhibiting enzymatic activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Other Isoxazole Derivatives: Compounds with similar isoxazole cores but different substituents, which may exhibit varying chemical and biological properties.
Uniqueness
(4-METHYLPIPERIDINO)[3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-9-11-26(12-10-15)23(27)17-14-18(19-8-5-13-29-19)24-22-20(17)21(25-28-22)16-6-3-2-4-7-16/h2-8,13-15H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNFUDGLTFHJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.